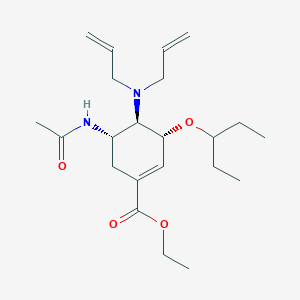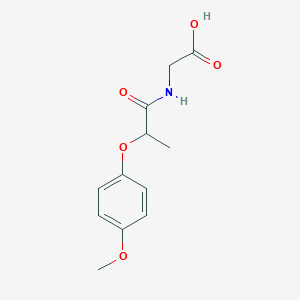
(2-(4-Methoxyphenoxy)propanoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methoxyphenoxy)propanoyl)glycine is an organic compound with the molecular formula C12H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a sweetness inhibitor, making it valuable in the food industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenoxy)propanoyl)glycine typically involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with glycine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反応の分析
Types of Reactions
(2-(4-Methoxyphenoxy)propanoyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2-(4-Methoxyphenoxy)propanoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its sweetness inhibitory properties.
Industry: Utilized in the food industry as a sweetness inhibitor to reduce sugar content in products without compromising taste.
作用機序
The mechanism of action of (2-(4-Methoxyphenoxy)propanoyl)glycine involves its interaction with specific molecular targets, such as taste receptors. It acts as a competitive inhibitor, blocking the binding of sweet-tasting molecules to their receptors, thereby reducing the perception of sweetness. This competitive inhibition is selective, affecting some sweeteners more than others .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: A closely related compound with similar sweetness inhibitory properties.
2-(4-Methoxyphenoxy)propionic acid derivatives: Various derivatives with modifications at the para-position of the aromatic ring, affecting their sweetness inhibitory potency.
Uniqueness
(2-(4-Methoxyphenoxy)propanoyl)glycine is unique due to its specific structure, which allows it to selectively inhibit sweetness without affecting other taste modalities. Its effectiveness and selectivity make it a valuable compound in both research and industrial applications.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenoxy)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(12(16)13-7-11(14)15)18-10-5-3-9(17-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
InChIキー |
QTVGMVDNLLJWCT-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


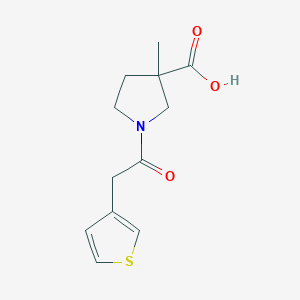
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

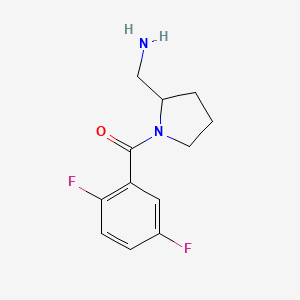
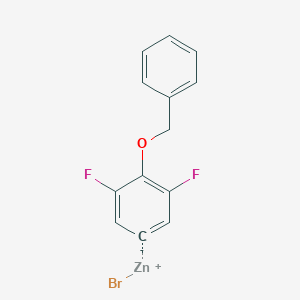
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
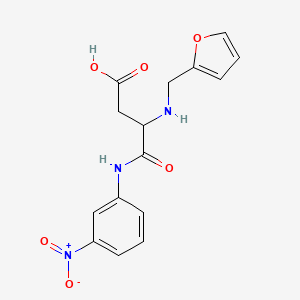
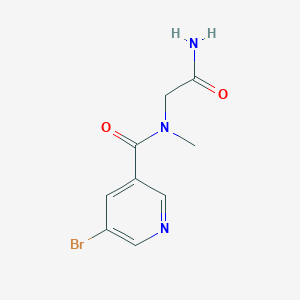
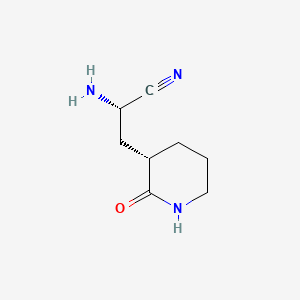
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
